3-Phenyl-1H-pyrrolo[3,2-b]pyridine

Catalog No.
S16005438
CAS No.
25797-04-0
M.F
C13H10N2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-1H-pyrrolo[3,2-b]pyridine

CAS Number

25797-04-0

Product Name

3-Phenyl-1H-pyrrolo[3,2-b]pyridine

IUPAC Name

3-phenyl-1H-pyrrolo[3,2-b]pyridine

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C13H10N2/c1-2-5-10(6-3-1)11-9-15-12-7-4-8-14-13(11)12/h1-9,15H

InChI Key

DXJFWRGMIGRYFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=CC=C3

3-Phenyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a pyrrole ring fused to a pyridine, with a phenyl group attached at the 3-position. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 3-phenyl-1H-pyrrolo[3,2-b]pyridine contributes to its distinct electronic properties and reactivity, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 3-phenyl-1H-pyrrolo[3,2-b]pyridine includes various transformations:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole nitrogen or the phenyl group, leading to the formation of N-oxides or other oxidized derivatives.
  • Reduction: The pyridine nitrogen can be reduced to yield amine derivatives using reducing agents like lithium aluminum hydride.
  • Electrophilic Substitution: The phenyl group is susceptible to electrophilic substitution reactions, allowing for further functionalization at the aromatic ring.
  • Condensation Reactions: The nitrogen atoms in the pyrrole and pyridine rings can participate in condensation reactions with aldehydes or ketones, forming imines or related compounds.

These reactions are facilitated by various catalysts and conditions, including acidic or basic environments and specific solvents like dichloromethane or ethanol .

3-Phenyl-1H-pyrrolo[3,2-b]pyridine exhibits notable biological activities, particularly as an inhibitor of specific kinases involved in cancer signaling pathways. Its mechanism of action involves binding to the ATP-binding site of kinases, inhibiting their activity and disrupting downstream signaling that promotes cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer drug development . Additionally, preliminary studies suggest that derivatives of this compound may also exhibit antibacterial and antifungal properties.

The synthesis of 3-phenyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions:

  • Formation of Pyrrolo[3,2-b]pyridine Core: Starting from suitable pyridine derivatives, cyclization reactions are performed to construct the core structure.
  • Electrophilic Aromatic Substitution: The introduction of the phenyl group is achieved through electrophilic aromatic substitution methods.
  • Functional Group Modifications: Subsequent reactions may involve formylation or other functional group modifications to enhance biological activity.

Recent advancements have also explored greener synthetic methods that utilize continuous flow reactors to improve yield and reduce environmental impact .

The primary applications of 3-phenyl-1H-pyrrolo[3,2-b]pyridine lie in medicinal chemistry as potential therapeutic agents. Its derivatives are being investigated for:

  • Anticancer Agents: Due to their kinase inhibition properties.
  • Antibacterial and Antifungal Agents: Showing promise against various pathogens.
  • Drug Development: As scaffolds for designing new drugs targeting specific biological pathways.

Moreover, its unique structure makes it a valuable compound for structure-activity relationship studies in drug discovery .

Interaction studies involving 3-phenyl-1H-pyrrolo[3,2-b]pyridine focus on its binding affinities with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how well the compound fits into the active sites of target proteins.
  • Biochemical Assays: To evaluate its inhibitory effects on specific enzymes or receptors.

Such studies have demonstrated that modifications on the phenyl group can significantly influence binding affinity and selectivity towards different targets .

Several compounds share structural similarities with 3-phenyl-1H-pyrrolo[3,2-b]pyridine. Notable examples include:

Compound NameStructure TypeUnique Features
1H-Pyrrolo[2,3-b]pyridinePyrrolopyridineDifferent ring fusion pattern; varies in biological activity
1H-Pyrrolo[3,4-b]pyridinePyrrolopyridineDistinct chemical properties due to ring fusion
N-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amineAmino-substituted pyrrolopyridineContains an amine group; potential for different interactions
1H-Pyrido[2,3-b]indoleIndole derivativeExhibits unique pharmacological properties

The uniqueness of 3-phenyl-1H-pyrrolo[3,2-b]pyridine lies in its specific substitution pattern and fused ring system that imparts distinct electronic characteristics and reactivity profiles compared to these similar compounds. This specificity enhances its potential as a lead compound in drug development efforts targeting various diseases .

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

194.084398327 g/mol

Monoisotopic Mass

194.084398327 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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